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molecular formula C14H11NO B1581530 2-(p-tolyl)benzoxazole CAS No. 835-71-2

2-(p-tolyl)benzoxazole

Cat. No. B1581530
M. Wt: 209.24 g/mol
InChI Key: UTMZWCTVPHAOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001221

Procedure details

68 g (0.5 mole of p-toluic acid were heated with 54.5 g (0.5 mole) of p-aminophenol and 2 g of boric acid in 750 ml of 1,2-methylnaphthalene and the water that formed was eliminated slowly by azeotropic destillation. After heating for 6 hours, 1 g of boric acid were added. After 12 hours, 16 ml of H2O (98%) passed over. The solvent was then removed until dryness, the residue was dissolved in 750 ml of ethanol, clarified with silica gel while still hot, and combined after filtration, while still hot, with 500 ml of H2O. After cooling and filtration with suction at room temperature and washing with aqueous ethanol, there were obtained 89.4 g (85.6% of the theory) of 2-p-tolyl-benzoxazole melting at 113° to 114° C. ##STR41##
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-methylnaphthalene
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[CH:6][CH:7]=1.[CH:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[C:13](O)[CH:12]=1.B(O)(O)O>O>[C:2]1([CH3:1])[CH:7]=[CH:6][C:5]([C:8]2[O:10][C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:16]=3[N:17]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
54.5 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
2 g
Type
reactant
Smiles
B(O)(O)O
Name
1,2-methylnaphthalene
Quantity
750 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed until dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 750 ml of ethanol
FILTRATION
Type
FILTRATION
Details
after filtration
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration with suction at room temperature
WASH
Type
WASH
Details
washing with aqueous ethanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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